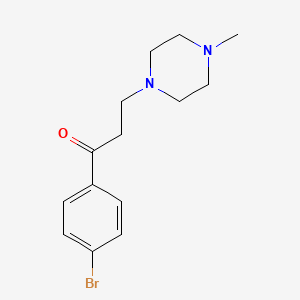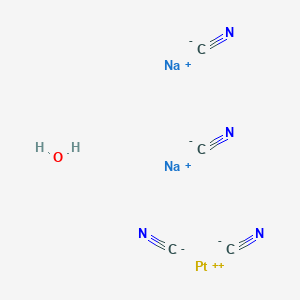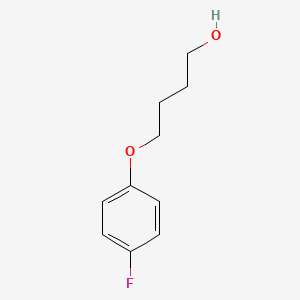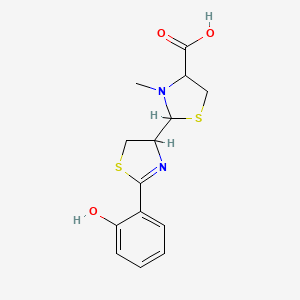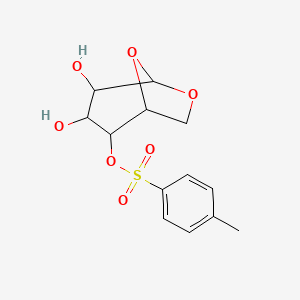
beta-D-Glucopyranose, 1,6-anhydro-, 4-(4-methylbenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Glucopyranose, 1,6-anhydro-, 4-(4-methylbenzenesulfonate): is a derivative of beta-D-glucopyranose, a sugar molecule. This compound is also known as a sulfonate ester, which is formed by the reaction of beta-D-glucopyranose with 4-methylbenzenesulfonyl chloride. It is a white crystalline solid that is soluble in water and organic solvents. This compound is used in various chemical and biochemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranose, 1,6-anhydro-, 4-(4-methylbenzenesulfonate) involves the reaction of beta-D-glucopyranose with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction conditions and higher yields. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Beta-D-Glucopyranose, 1,6-anhydro-, 4-(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfonate group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Amines or thiol derivatives.
Scientific Research Applications
Chemistry: Beta-D-Glucopyranose, 1,6-anhydro-, 4-(4-methylbenzenesulfonate) is used as a building block in organic synthesis. It is used to synthesize various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a substrate for enzyme studies. It is also used in the synthesis of glycosylated compounds, which are important in various biological processes.
Medicine: This compound is used in the development of new drugs and therapeutic agents. It is also used in the synthesis of prodrugs, which are inactive compounds that are metabolized into active drugs in the body.
Industry: In the industrial sector, beta-D-Glucopyranose, 1,6-anhydro-, 4-(4-methylbenzenesulfonate) is used in the production of surfactants, detergents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of beta-D-Glucopyranose, 1,6-anhydro-, 4-(4-methylbenzenesulfonate) involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with various enzymes and proteins, leading to changes in their activity. This compound can also act as a substrate for certain enzymes, leading to the formation of biologically active products. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Levoglucosan: A similar compound that is also a derivative of beta-D-glucopyranose. It is used as a chemical tracer for biomass burning and in the production of bioethanol.
1,6-Anhydro-beta-D-glucopyranose: Another similar compound that is used in the synthesis of various biologically important molecules.
Uniqueness: Beta-D-Glucopyranose, 1,6-anhydro-, 4-(4-methylbenzenesulfonate) is unique due to the presence of the sulfonate group, which imparts specific chemical and biological properties. This compound is more reactive in certain chemical reactions compared to its analogs, making it a valuable building block in organic synthesis and other applications.
Properties
IUPAC Name |
(3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7S/c1-7-2-4-8(5-3-7)21(16,17)20-12-9-6-18-13(19-9)11(15)10(12)14/h2-5,9-15H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQADBXIDJFBONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C3COC(O3)C(C2O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
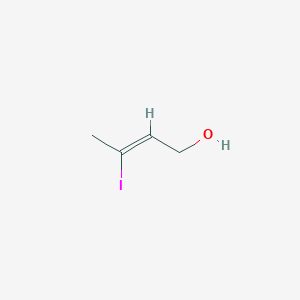
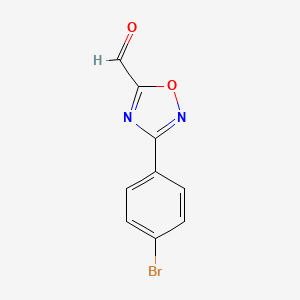

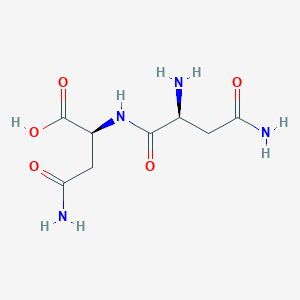
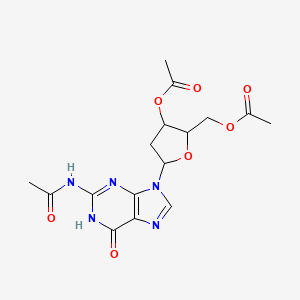
![N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid Impurity)](/img/structure/B12286679.png)
![prop-2-enyl N-[9-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate](/img/structure/B12286683.png)
![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 7-methyl-](/img/structure/B12286688.png)

